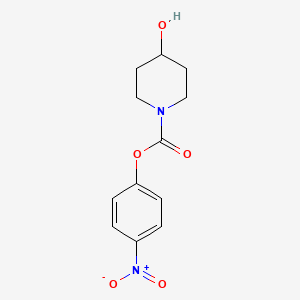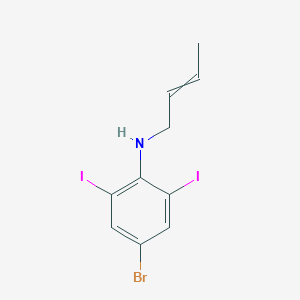
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is an organic compound characterized by the presence of bromine, iodine, and aniline functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline typically involves multiple steps. One common method starts with commercially available 4-bromoaniline. The bromine and iodine atoms are introduced through halogenation reactions, while the but-2-en-1-yl group is added via a substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxyaniline compound.
Aplicaciones Científicas De Investigación
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Lacks the but-2-en-1-yl and diiodo groups.
2,6-Diiodoaniline: Lacks the bromo and but-2-en-1-yl groups.
N-(but-2-en-1-yl)aniline: Lacks the bromo and diiodo groups.
Uniqueness
4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is unique due to the combination of bromine, iodine, and but-2-en-1-yl groups on the aniline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
918446-42-1 |
|---|---|
Fórmula molecular |
C10H10BrI2N |
Peso molecular |
477.91 g/mol |
Nombre IUPAC |
4-bromo-N-but-2-enyl-2,6-diiodoaniline |
InChI |
InChI=1S/C10H10BrI2N/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h2-3,5-6,14H,4H2,1H3 |
Clave InChI |
LCBVKUGEOVHBAD-UHFFFAOYSA-N |
SMILES canónico |
CC=CCNC1=C(C=C(C=C1I)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)
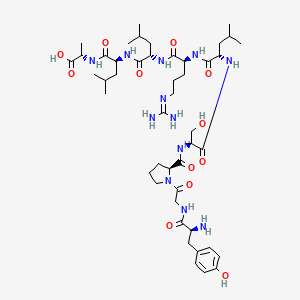
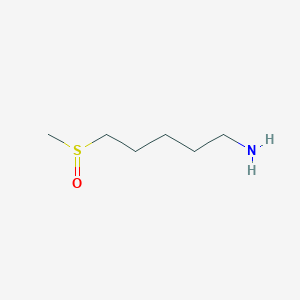
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
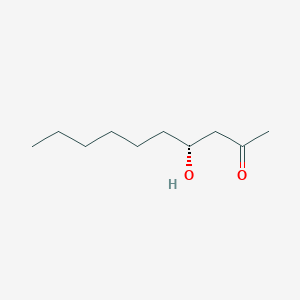
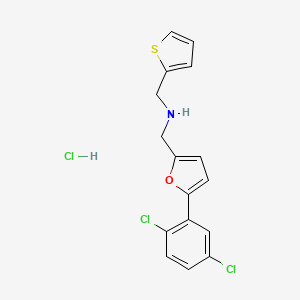

![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
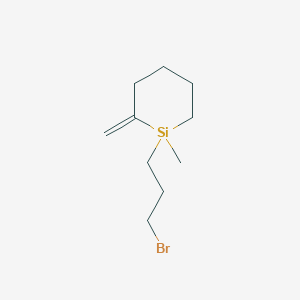
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)
